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Compound of Interest

Compound Name: 6-Methylflavone

Cat. No.: B191877 Get Quote

Spectroscopic Profile of 6-Methylflavone: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 6-Methylflavone, a methylated flavone derivative of interest in medicinal chemistry and drug

discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with standardized experimental protocols for

acquiring such spectra.

Quantitative Spectroscopic Data
The spectroscopic data for 6-Methylflavone is summarized in the tables below, providing a

clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 6-Methylflavone (Acetone-d₆, 600 MHz)[1][2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.12 m 2H H-2', H-6'

7.94 s 1H H-5

7.67 s 2H H-7, H-8

7.63 m 3H H-3', H-4', H-5'

6.88 s 1H H-3

2.50 s 3H 6-CH₃

Table 2: ¹³C NMR Spectroscopic Data for 6-Methylflavone (Acetone-d₆, 151 MHz)[2][3]
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Chemical Shift (δ) ppm Assignment

178.0 C-4

163.8 C-2

155.4 C-8a

136.1 C-6

135.9 C-8

132.8 C-1'

132.4 C-4'

130.0 C-3', C-5'

127.2 C-2', C-6'

125.3 C-5

124.5 C-4a

119.0 C-7

107.8 C-3

20.9 6-CH₃

Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for 6-Methylflavone
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2920 Weak Aliphatic C-H Stretch (CH₃)

~1640 Strong C=O Stretch (γ-pyrone)

~1600, ~1480, ~1450 Medium-Strong Aromatic C=C Stretch

~1220 Medium C-O-C Stretch (ether)

~840 Strong C-H Bending (out-of-plane)

Note: The exact positions of IR absorption bands can vary slightly depending on the sample

preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data for 6-Methylflavone

Technique Ionization Mode Observed m/z Assignment

ESI-MS Positive 237.1 [M+H]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 6-Methylflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is utilized for acquiring both ¹H

and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of 6-Methylflavone.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

acetone-d₆, chloroform-d). For the data presented, acetone-d₆ was used.[1][2][3]
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire the spectrum using a standard pulse program.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (acetone-d₆ at δ 2.05 ppm).

¹³C NMR Acquisition:

Utilize a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (acetone-d₆ at δ 29.84 and 206.26 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation:

Thoroughly grind 1-2 mg of 6-Methylflavone with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
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Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality

spectrum.

The acquired spectrum should be baseline corrected and displayed in terms of transmittance

or absorbance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

Prepare a stock solution of 6-Methylflavone in a suitable solvent such as methanol or

acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with

0.1% formic acid) to a final concentration of 1-10 µg/mL.

Data Acquisition (Positive Ion Mode):

Introduce the sample solution into the ESI source via direct infusion or through an LC

system.

Operate the ESI source in positive ion mode.

Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of

100-150°C, and a desolvation gas temperature of 250-350°C.

Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500).
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a small molecule like 6-Methylflavone.

Sample Preparation

Spectroscopic Analysis Data Processing & Analysis

Structural Characterization

6-Methylflavone

NMR
(¹H & ¹³C)

IR

MS

NMR Spectra

IR Spectrum

Mass Spectrum

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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